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For Researchers, Scientists, and Drug Development Professionals

The journey of organotin reagents, from a mid-19th-century curiosity to an indispensable tool in
modern organic synthesis, is a compelling narrative of scientific inquiry and innovation. This in-
depth guide explores the pivotal discoveries, key figures, and evolving synthetic methodologies
that have shaped the field of organotin chemistry. It provides a technical overview for
researchers, scientists, and drug development professionals, offering insights into the
foundational experiments and the quantitative data that underscore the utility and challenges
associated with these powerful reagents.

The Dawn of Organotin Chemistry: Early Syntheses
and Foundational Discoveries

The story of organotin chemistry begins in 1849 with the pioneering work of English chemist
Edward Frankland. While investigating organozinc compounds, he reported the first synthesis
of an organotin compound, diethyltin diiodide ((C2Hs)2Snl2).[1][2][3] This seminal discovery,
achieved by heating ethyl iodide with metallic tin, laid the groundwork for a new class of
organometallic compounds.[4]

A few years later, in 1852, German chemist Carl Léwig expanded on this nascent field by
reacting alkyl halides with a tin-sodium alloy, providing an alternative route to alkyltin
compounds.[1][5] This early work, though lacking the sophisticated techniques of modern
chemistry, established the fundamental principles of forming the tin-carbon bond.
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The early 20th century saw a steady, albeit slow, growth in the understanding of organotin
compounds. Key figures during this period, including Krause in Germany, Kraus in the United
States, and Kozeshkov in Russia, made significant contributions to the synthesis and
characterization of a wider range of organotin derivatives.[1][5]

A significant leap forward came with the advent of Grignard reagents, which provided a much
more general and efficient method for creating tin-carbon bonds.[2] The reaction of a tin halide,
such as tin tetrachloride (SnCls), with a Grignard reagent (RMgX) became a cornerstone of
organotin synthesis.[2]

The Mid-20th Century Boom: Industrial Applications
and Mechanistic Insights

The mid-20th century marked a turning point for organotin chemistry, driven by the discovery of
their widespread industrial applications. At the forefront of this revolution was the work of
G.J.M. van der Kerk and his team at the Institute for Organic Chemistry TNO in Utrecht,
Netherlands. Their research in the 1950s unveiled the potent biocidal properties of triorganotin
compounds, leading to their use as fungicides, pesticides, and antifouling agents for marine
vessels.[6] Concurrently, the utility of organotin compounds, particularly dialkyltin derivatives,
as heat stabilizers for polyvinyl chloride (PVC) was recognized, an application that continues to
be a major industrial use today.

This surge in practical applications fueled a deeper investigation into the fundamental
chemistry of organotin reagents. A crucial development in synthetic methodology was the
Kocheshkov redistribution reaction. This reaction allows for the exchange of organic and halide
substituents on a tin center, providing a controlled route to various organotin halides from
tetraorganotins. For instance, reacting tetrabutyltin with tin tetrachloride in specific
stoichiometric ratios can yield tributyltin chloride, dibutyltin dichloride, or butyltin trichloride.[2]

The Stille Coupling: A Paradigm Shift in Carbon-
Carbon Bond Formation

The late 1970s witnessed a discovery that would firmly entrench organotin reagents in the
toolkit of synthetic organic chemists: the palladium-catalyzed cross-coupling reaction of
organostannanes with organic halides, now famously known as the Stille coupling. While early
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examples of palladium-catalyzed couplings involving organotin compounds were reported by
Colin Eaborn (1976) and Toshihiko Migita and Masanori Kosugi (1977), it was John Stille's
extensive work in the late 1970s and early 1980s that fully demonstrated the reaction's broad
scope and synthetic utility.

The Stille reaction’s tolerance of a wide variety of functional groups, its stereospecificity, and
the stability of the organotin reagents to air and moisture made it an exceptionally powerful tool
for the construction of complex organic molecules, a critical aspect in drug discovery and
development.

Data Presentation

The following tables summarize key quantitative data for a selection of historically significant
and commonly used organotin reagents.

Table 1: Physical Properties of Selected Organotin Compounds

Molar Mass ( Melting Point Boiling Point

Compound Formula
g/mol ) (°C) (°C)
Diethyltin
o (C2Hs)2Snl2 430.59 44-46 245
diiodide
, 145 (at 10
Tetrabutyltin (C4Ho)4aSn 347.15 -97
mmHg)
Tributyltin
_ (C4Ho)3SnCl 325.49 -16 252-254
chloride
Dibutyltin
_ . (CaH9)2SNnCl2 303.84 40 233
dichloride
Triphenyltin 240 (at 13.5
_ (CeHs)3SnCl 385.47 106
chloride mmHg)
Tributyltin
_ (CaHo)3SnH 291.00 <-70 182-185
hydride

Table 2: Acute Toxicity Data (LDso) for Selected Organotin Compounds in Rats (Oral)
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Compound LDso (mg/kg)
Tetrabutyltin 2200 - 4120
Tributyltin chloride 129 - 234
Dibutyltin dichloride 112 - 219
Triphenyltin chloride 136

Tributyltin oxide 148 - 234

Disclaimer: Toxicity data can vary depending on the specific study and animal model.

Experimental Protocols

The following are detailed methodologies for key historical and modern syntheses of organotin
reagents, reflecting the evolution of experimental techniques.

Frankland's Synthesis of Diethyltin Diiodide (1849) - A
Historical Perspective

Objective: To synthesize the first organotin compound, diethyltin diiodide.
Materials:

 Ethyl iodide (C2Hsl)

» Metallic tin (in foil or granular form)

Experimental Protocol (as inferred from historical accounts):

o Asealed glass tube, capable of withstanding high pressure, was charged with ethyl iodide

and metallic tin.

e The sealed tube was heated in a furnace to a temperature between 150 and 180 °C for an

extended period.

e Upon cooling, the reaction mixture solidified.
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» The solid product, diethyltin diiodide, was isolated from the unreacted starting materials.
Frankland's initial characterization involved elemental analysis to determine its composition.

Note: This procedure reflects the hazardous nature of early chemical experimentation, involving
heating volatile and reactive substances in sealed containers without modern safety
equipment.

General Preparation of Tetraalkyltins via Grignard
Reaction

Objective: To synthesize a tetraalkyltin compound using a Grignard reagent.

Materials:

Tin(IV) chloride (SnCla)

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Alkyl halide (e.g., bromobutane)

lodine crystal (for initiation)

Saturated aqueous ammonium chloride solution
Experimental Protocol:

+ Athree-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and
a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

e Magnesium turnings are added to the flask.

o A solution of the alkyl halide in anhydrous ether is prepared and added to the dropping
funnel. A small portion is added to the magnesium, and the reaction is initiated (a crystal of
iodine may be added if necessary).
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Once the Grignard reaction has initiated, the remaining alkyl halide solution is added
dropwise at a rate that maintains a gentle reflux.

After the addition is complete, the mixture is refluxed for an additional hour to ensure
complete formation of the Grignard reagent.

The Grignard solution is cooled in an ice bath, and a solution of tin(IV) chloride in anhydrous
ether is added dropwise from the dropping funnel.

After the addition is complete, the reaction mixture is stirred at room temperature for several
hours or overnight.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium
chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure.

The resulting crude tetraalkyltin can be purified by distillation under reduced pressure.

Kocheshkov Redistribution: Synthesis of Tributyltin
Chloride

Objective: To synthesize tributyltin chloride from tetrabutyltin and tin(1V) chloride.

Materials:

Tetrabutyltin ((CaHo)aSn)

Tin(IV) chloride (SnCla)

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, tetrabutyltin
and tin(IV) chloride are combined in a 3:1 molar ratio.
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o The mixture is heated under a nitrogen atmosphere, typically at around 200 °C, for several
hours.

» The progress of the reaction can be monitored by refractive index measurements or gas
chromatography.

e Upon completion, the reaction mixture is cooled, and the desired tributyltin chloride is
purified by fractional distillation under reduced pressure.

Preparation of Tributyltin Hydride

Objective: To synthesize tributyltin hydride from tributyltin chloride.
Materials:

e Tributyltin chloride ((C4H9)3SnCl)

e Lithium aluminum hydride (LiAIH4) or sodium borohydride (NaBHa)
e Anhydrous diethyl ether or THF

Experimental Protocol:

A solution of tributyltin chloride in anhydrous diethyl ether is prepared in a flask under a
nitrogen atmosphere and cooled in an ice bath.

e A solution or slurry of lithium aluminum hydride in anhydrous ether is added dropwise to the
cooled tributyltin chloride solution with vigorous stirring.

 After the addition is complete, the reaction mixture is stirred at room temperature for a few
hours.

e The reaction is carefully quenched by the slow, dropwise addition of water, followed by a
15% aqueous sodium hydroxide solution, and then more water.

e The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous
magnesium sulfate.
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e The solvent is removed by distillation at atmospheric pressure, and the tributyltin hydride is
then purified by distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate key aspects of the historical development and synthetic utility

of organotin reagents.
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Caption: A timeline of key discoveries in the history of organotin reagents.
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Caption: A logical workflow for the synthesis of various classes of organotin reagents.
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Caption: The catalytic cycle of the Stille cross-coupling reaction.
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Conclusion

The historical trajectory of organotin reagents is a testament to the interplay between
fundamental discovery and practical application. From Frankland's initial synthesis in a sealed
tube to the sophisticated, palladium-catalyzed reactions that are now commonplace in drug
development and materials science, the evolution of organotin chemistry has been remarkable.
While the toxicity of many organotin compounds remains a significant concern, necessitating
careful handling and the development of greener alternatives, their profound impact on the art
and science of chemical synthesis is undeniable. For researchers and scientists, a deep
understanding of the historical development and the fundamental synthetic methodologies of
these reagents is crucial for their effective and responsible application in the ongoing quest for
new medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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